molecular formula C8H6N4O2 B14887595 3-nitro-1-phenyl-1H-1,2,4-triazole

3-nitro-1-phenyl-1H-1,2,4-triazole

Cat. No.: B14887595
M. Wt: 190.16 g/mol
InChI Key: AOUDREGNSCFGAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-1-phenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-phenyl-1H-1,2,4-triazole typically involves the reaction of phenylhydrazine with nitrous acid to form a diazonium salt, which then undergoes cyclization with hydrazine to yield the triazole ring. The nitro group is introduced through nitration using concentrated nitric acid .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and temperature control. This method enhances the yield and purity of the compound while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-1-phenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-1-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-1-phenyl-1H-1,2,4-triazole involves its interaction with biological targets through hydrogen bonding and dipole interactions. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. The triazole ring can also bind to metal ions, affecting enzyme activity and disrupting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-1,2,3-triazole: Another triazole isomer with different nitrogen atom arrangement.

    3-Nitro-1H-1,2,4-triazole: Lacks the phenyl group but shares the nitro and triazole structure.

    1-Phenyl-3-hydroxy-1,2,4-triazole: Contains a hydroxyl group instead of a nitro group

Uniqueness

3-Nitro-1-phenyl-1H-1,2,4-triazole is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitro-1-phenyl-1,2,4-triazole

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-9-6-11(10-8)7-4-2-1-3-5-7/h1-6H

InChI Key

AOUDREGNSCFGAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.